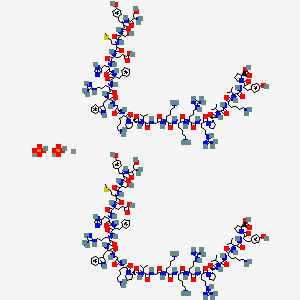

Adrenocorticotropin zinc

Description

Properties

CAS No. |

53468-06-7 |

|---|---|

Molecular Formula |

C272H422N80O70P2S2Zn3+2 |

Molecular Weight |

6255 g/mol |

IUPAC Name |

trizinc;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid;hydrogen phosphate |

InChI |

InChI=1S/2C136H210N40O31S.2H3O4P.3Zn/c2*1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79;2*1-5(2,3)4;;;/h2*8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151);2*(H3,1,2,3,4);;;/q;;;;3*+2/p-4/t2*86?,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,109-,110-,111-;;;;;/m00...../s1 |

InChI Key |

QZPSPKNRKXWDQH-HCKIHNDZSA-J |

SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N.CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N.OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C(CO)N.CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C(CO)N.OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N.CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N.OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |

Synonyms |

ACTH zinc ACTH-Z adrenocorticotropin zinc Cortrosyn Depot synacthen depot synacthen retard tetracosactrin depot zinc corticotropin Zn beta(1-24)ACTH |

Origin of Product |

United States |

Molecular and Structural Characterization of Adrenocorticotropin Zinc

Mechanisms of Adrenocorticotropin-Zinc Complex Formation

The formation of a stable complex between adrenocorticotropin and zinc is a dynamic process influenced by the primary structure of the peptide, the specific amino acid residues involved, and the physicochemical conditions of the environment.

The primary structure of ACTH, a 39-amino acid peptide, contains several residues with the potential to coordinate with zinc ions. elsevier.es Theoretical studies and research on other zinc-binding peptides have shown that residues such as histidine, cysteine, serine, glutamic acid, and aspartic acid have a high affinity for Zn(II). nih.gov ACTH contains a conserved –M–X–H–F–R–W– motif, and the histidine residue within this sequence is a primary candidate for zinc binding due to the known affinity of its imidazole (B134444) side chain for metal ions. frontiersin.orgmdpi.com

In addition to histidine, the N-terminal amino group of the peptide is a potential coordination site. researchgate.net The ACTH sequence is also rich in glutamic acid, aspartic acid, and serine, all of which possess side chains capable of participating in metal ion binding. nih.gov The coordination is often tetrahedral or octahedral, involving multiple amino acid side chains and potentially water molecules to complete the coordination sphere. nih.govbiorxiv.org For instance, in some zinc-finger proteins, zinc ions are tetrahedrally coordinated by cysteine and histidine residues, which stabilizes the protein structure. frontiersin.orgnih.gov Although ACTH lacks cysteine, the abundance of other potential ligands suggests a stable complex can be formed.

Table 1: Potential Zinc-Coordinating Residues in Human Adrenocorticotropin This interactive table lists the amino acid residues present in the human ACTH sequence that are known to have a high affinity for zinc ions.

| Amino Acid | Type | Potential Binding Site | Frequency in ACTH |

| Histidine (His) | Basic | Imidazole Ring | 1 |

| Glutamic Acid (Glu) | Acidic | Carboxyl Group | 5 |

| Aspartic Acid (Asp) | Acidic | Carboxyl Group | 2 |

| Serine (Ser) | Polar, Uncharged | Hydroxyl Group | 3 |

| N-Terminus | --- | Amino Group | 1 |

The formation of the adrenocorticotropin-zinc complex is highly dependent on the pH and ionic strength of the solution. The protonation state of the amino acid side chains that act as ligands is dictated by the pH. For example, the imidazole ring of histidine must be deprotonated to effectively bind zinc, a process that is favored at physiological or slightly alkaline pH. nih.govnih.gov Studies on zinc binding to other molecules show that as pH increases, zinc adsorption and complexation generally increase due to the deprotonation of binding sites, which enhances their ability to donate electrons. researchgate.netvt.edu

Ionic strength also plays a critical role. High ionic strength can weaken the complex by shielding the electrostatic interactions between the positively charged zinc ion and the negative or polar binding sites on the peptide. nih.govvt.edu Conversely, under low ionic strength conditions, these electrostatic attractions are more pronounced. biorxiv.org Research on zinc-free insulin (B600854) aggregation, a comparable peptide system, demonstrated that both pH and ionic strength significantly modulate the association properties of the peptide oligomers. nih.gov A patent for an ACTH-zinc composition notes the importance of pH adjustment to maintain the solubility and stability of the complex. google.com

Table 2: General Effects of pH and Ionic Strength on Adrenocorticotropin-Zinc Complexation This interactive table summarizes the expected influence of pH and ionic strength on the formation of the ACTH-zinc complex, based on established principles of metal-peptide interactions.

| Parameter | Effect on Complex Formation | Rationale |

| Increasing pH | Favors formation | Deprotonation of ligand side chains (e.g., His, Glu, Asp) enhances their electron-donating capacity. nih.govresearchgate.net |

| Decreasing pH | Inhibits formation | Protonation of ligand sites prevents them from coordinating with the zinc ion. nih.gov |

| Increasing Ionic Strength | May inhibit formation | Shielding of electrostatic interactions between the peptide and the zinc ion. vt.edubiorxiv.org |

| Decreasing Ionic Strength | May favor formation | Enhanced electrostatic attraction between the zinc ion and binding sites. biorxiv.org |

The precise stoichiometry of the adrenocorticotropin-zinc complex has not been extensively detailed in published literature. However, insights can be drawn from studies on other metal-peptide complexes, where techniques like electrospray ionization mass spectrometry (ESI-MS) are used to determine the ratio of metal ions to peptide molecules. mdpi.com In many cases, a simple 1:1 stoichiometry is observed for the formation of zinc-peptide complexes. mdpi.comresearchgate.net For example, ESI-MS analysis confirmed the formation of a 1:1 [M+Zn] complex between zinc and certain octapeptides. mdpi.com The final stoichiometry can depend on the number of available high-affinity binding sites on the peptide and the concentration of both the peptide and the zinc ions.

Structural Elucidation of the Adrenocorticotropin Zinc Complex

The binding of a zinc ion to adrenocorticotropin is expected to induce significant changes in the peptide's three-dimensional structure, potentially leading to altered aggregation states and the formation of organized supramolecular structures.

Peptide hormones like ACTH are often flexible in solution, and their conformation can change significantly upon interaction with a binding partner, such as a metal ion or a receptor. frontiersin.org Infrared spectroscopy studies have revealed that ACTH peptides can undergo conformational changes, such as adopting a helical structure, upon interaction with lipid membranes. acs.orgnih.govacs.org Specifically, the N-terminal segment of ACTH (the "message" region) has been shown to enter the lipid bilayer and form an oriented helix. nih.gov

It is plausible that zinc binding could induce similar structural transitions. In other peptide systems, zinc binding has been shown to stabilize specific conformations. mdpi.com For instance, NMR spectroscopy of the β-amyloid peptide in the presence of zinc revealed that zinc binding induces a specific conformation in the N-terminus while increasing the dynamic flexibility of the C-terminus. nih.gov These zinc-induced structural changes could play a role in modulating the peptide's biological activity and stability.

Zinc ions are known to be potent modulators of peptide aggregation. nih.gov Depending on the conditions, zinc can either promote or inhibit the formation of amyloid fibrils and can redirect the aggregation process towards amorphous, less-ordered states. nih.gov Molecular dynamics simulations of ACTH alone have suggested that the peptide has a low tendency to self-assemble. researchgate.net This implies that a cofactor, such as zinc, may be required to trigger aggregation or the formation of higher-order structures.

The interaction of zinc with peptides can lead to the formation of well-defined nanostructures and fibrils, often in a pH-dependent manner. researchgate.net The process involves the self-assembly of zinc-peptide complexes into larger supramolecular structures. researchgate.netrsc.org These assemblies are stabilized by a network of non-covalent interactions, including hydrogen bonds and π-stacking, creating complex and sometimes functional architectures. mdpi.com The formation of such supramolecular assemblies has been observed in various zinc-containing metal-organic compounds and peptide systems. mdpi.commdpi.com

Stability of the Adrenocorticotropin Zinc Complex in Various Biological Milieus (In Vitro Models)

The stability of the adrenocorticotropin peptide is a critical determinant of its biological efficacy and duration of action. The formation of a complex with zinc is a recognized strategy to enhance this stability. In vitro studies using various biological models, such as whole blood and plasma, have provided significant insights into the peptide's inherent stability, which forms the basis for understanding the enhanced properties of the zinc complex.

Research on the in vitro disappearance of endogenous and exogenous adrenocorticotropin (ACTH) in human blood and plasma has shown that the peptide may be more stable than previously assumed. nih.gov One study monitoring bioactive ACTH levels in whole blood and plasma at room temperature (22°C) found that endogenous ACTH levels were unchanged for at least one hour in blood and two hours in plasma. nih.gov Furthermore, in plasma from patients with Addison's disease, over 50% of the bioactive ACTH was still detectable after 24 hours of incubation at ambient temperatures. nih.gov When human pituitary ACTH (1-39) was added to plasma, it remained stable for at least two hours. nih.gov

A systematic review of multiple studies confirms that ACTH demonstrates considerable stability under specific preanalytical conditions. srce.hr The findings suggest that ACTH in uncentrifuged tubes containing EDTA is stable for up to 6 hours at room temperature and for at least 8 hours when refrigerated. srce.hr Further investigations into storage conditions have corroborated these findings, showing that ACTH in whole blood with EDTA is stable for 8 hours at 4°C. srce.hr The use of protease inhibitors like aprotinin (B3435010) did not appear to confer greater stability than refrigeration alone in EDTA tubes. srce.hr

These studies, while primarily focused on the ACTH peptide itself, underscore the baseline stability in biological matrices. The formulation of adrenocorticotropin with zinc, as in adrenocorticotropin zinc hydroxide (B78521), is designed to leverage and extend this inherent stability, creating a complex that allows for a prolonged physiological effect by slowing its degradation and clearance. google.com

Table 1: Summary of In Vitro Stability Findings for Adrenocorticotropin (ACTH)

| Biological Milieu | Additive/Condition | Temperature | Duration of Stability | Key Finding | Reference |

| Whole Blood (Human) | Endogenous ACTH | 22°C | At least 1 hour | No significant loss of bioactivity. | nih.gov |

| Plasma (Human) | Endogenous ACTH | 22°C | At least 2 hours | No significant loss of bioactivity. | nih.gov |

| Plasma (Human, Addison's Disease) | Endogenous ACTH | Ambient | >50% remaining at 24 hours | Demonstrates prolonged stability in certain conditions. | nih.gov |

| Whole Blood (Uncentrifuged) | EDTA | Room Temperature | 6 hours | Mean percentage difference in concentration below 10%. | srce.hr |

| Whole Blood (Uncentrifuged) | EDTA | Refrigerated | At least 8 hours | Mean percentage difference in concentration below 10%. | srce.hr |

| Whole Blood (Human) | EDTA | 4°C | 8 hours | Considered stable based on total change limit. | srce.hr |

| Whole Blood (Human) | EDTA + Aprotinin | 4°C | 4 hours | Aprotinin did not provide superior stability to EDTA alone at 4°C. | srce.hr |

Theoretical and Computational Approaches to Adrenocorticotropin Zinc Structure

Theoretical and computational methods are indispensable for elucidating the three-dimensional structure, dynamics, and binding energetics of the adrenocorticotropin zinc complex at an atomic level. These approaches, including molecular dynamics simulations and quantum chemical calculations, provide insights that are often inaccessible through experimental techniques alone.

Molecular dynamics (MD) simulations offer a powerful tool to study the conformational dynamics and stability of peptides and their complexes in various environments. While direct MD simulations of the full adrenocorticotropin zinc complex are not widely published, simulations of ACTH fragments provide foundational knowledge about the peptide's behavior.

MD simulations of the ACTH(1-10) fragment in a dodecylphosphocholine (B1670865) (DPC) micelle, which mimics a biological membrane interface, revealed that the peptide lies parallel to the micellar surface. nih.gov This orientation enhances the amphipathic nature of the peptide, facilitating interactions at the water-hydrophobic interface. nih.gov Key hydrophobic interactions were identified with the side chains of Met4, Phe7, and Trp9. nih.gov Subsequent simulations of the larger ACTH(1-24) fragment in both DPC micelles and a dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayer showed that the N-terminal (1-10) segment binds strongly to the membrane surface, while the more polar C-terminal (11-24) segment tends to reside in the aqueous phase. nih.gov These simulations highlight the intrinsic conformational preferences of the peptide backbone and the specific residues that are critical for environmental interactions.

The simulation of metalloproteins, including zinc-containing complexes, presents unique challenges for standard classical force fields, which may not accurately describe the coordination geometry and quantum effects like polarization and charge transfer between the metal ion and its ligands. frontiersin.org To overcome this, advanced techniques such as the development of artificial neural network potentials are being employed. frontiersin.org These methods learn from high-accuracy quantum mechanics calculations to create potential energy functions that can correctly maintain coordination geometry and provide a more accurate description of the forces and charges within the complex during MD simulations. frontiersin.org Such approaches would be crucial for accurately simulating the adrenocorticotropin zinc complex to understand how zinc binding alters the peptide's conformational stability, flexibility, and interactions with its biological targets.

Table 2: Key Findings from Molecular Dynamics (MD) Simulations of ACTH Fragments

| Peptide Fragment | Simulation Environment | Key Structural Finding | Important Interacting Residues | Reference |

| ACTH(1-10) | Dodecylphosphocholine (DPC) micelle | Peptide lies parallel to the micellar surface; loss of helical structure. | Met4, Phe7, Trp9 (hydrophobic interactions). | nih.gov |

| ACTH(1-24) | DPC micelle & DMPC bilayer | 1-10 segment binds to the membrane surface; 11-24 segment remains in the aqueous phase. | Not specified, but consistent with ACTH(1-10) findings. | nih.gov |

Quantum chemical (QC) calculations are essential for determining the intrinsic binding energetics and electronic structure of the coordinate bonds between the adrenocorticotropin peptide and the zinc ion. These methods can predict the free energy of ligand binding and provide a detailed understanding of the forces stabilizing the complex.

Various QC-based approaches have been developed to accurately predict binding affinities in metalloproteins. nih.gov For instance, semi-empirical methods like AM1, when used with solvation models, can be employed to calculate the relative binding affinities for a series of inhibitors to zinc-containing enzymes. nih.gov Such calculations can effectively model the effect of metal-ligand charge transfer, a crucial quantum mechanical phenomenon in metalloenzymes. nih.gov

More rigorous ab initio methods offer higher accuracy. The PMISP (Polarizable Multipole Interactions with Supermolecular Pairs) approach, for example, combines high-level QC calculations (e.g., MP2/cc-pVTZ) for short-range interactions with a multipole-polarizability model for the rest of the protein. lu.se This allows for an accurate estimation of electrostatic, induction, and non-classical (dispersion, exchange repulsion) interactions. lu.se To obtain a complete picture of binding free energy, these energetic calculations are often combined with estimates for solvation energies, typically using a Polarized Continuum Model (PCM), and entropy effects. lu.se

Applying these QC methods to the adrenocorticotropin zinc complex would involve defining the coordination sphere of the zinc ion, which likely involves histidine or other suitable residues within the peptide sequence. The calculations would yield the binding energy, preferred coordination geometry, and the distribution of electronic charge within the complex, providing a fundamental explanation for its enhanced stability.

Table 3: Methodologies in Quantum Chemical Calculations for Metal-Ligand Binding

| Computational Method | Primary Application | Key Information Yielded | Example System | Reference |

| AM1 with Solvation Modeling | Predicting relative binding free energies. | Binding affinities, effect of metal-ligand charge transfer. | Inhibitors for Carbonic Anhydrase (a zinc metalloenzyme). | nih.gov |

| PMISP (MP2/cc-pVTZ level) | Calculating absolute binding affinities. | Accurate non-bonded interaction energies (electrostatics, induction, dispersion). | Biotin analogues binding to avidin. | lu.se |

| Hartree-Fock (ΔSCF level) | Calculating core level binding energy shifts. | Initial state (chemical environment) and final state (relaxation) effects on the metal ion. | Zinc oxo compounds and bulk ZnO. | rsc.org |

Pharmacological Actions and Mechanisms of Adrenocorticotropin Zinc Preclinical Focus

Cellular Signal Transduction Pathways Activated by Adrenocorticotropin Zinc

Upon binding to the MC2R, ACTH released from the zinc complex initiates a cascade of intracellular events identical to those triggered by the native hormone. This signaling pathway is central to the hormone's function in stimulating steroidogenesis.

The MC2R is a canonical G protein-coupled receptor that couples to the Gs alpha subunit (Gαs). wikipedia.org Preclinical research has consistently shown that the binding of ACTH to MC2R activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgnih.govpatsnap.com This leads to a rapid increase in intracellular cAMP levels.

This mechanism has been verified in numerous preclinical cell lines. For instance, studies in mouse Y-1 adrenal tumor cells, bovine adrenocortical (BAC) cells, and AtT20 mouse pituitary tumor cells all demonstrate that ACTH stimulation results in robust cAMP production. sci-hub.senih.govgenome.jp Because adrenocorticotropin zinc acts by releasing ACTH, it triggers the same cAMP-dependent signaling pathway. The primary difference imparted by the zinc formulation is the temporal nature of the signal; instead of a sharp, transient spike in cAMP, the sustained release of ACTH leads to a more prolonged, continuous activation of the cAMP pathway.

The elevation of intracellular cAMP serves as a second messenger, activating a key downstream effector: cAMP-dependent protein kinase A (PKA). frontiersin.orgnih.gov Activated PKA phosphorylates a multitude of specific substrate proteins, including enzymes and transcription factors, thereby modulating their activity and initiating the cellular response to ACTH. frontiersin.orgsci-hub.se

Key downstream targets modulated by the ACTH-cAMP-PKA signaling axis include:

Protein Kinases: Besides PKA, other kinases like those in the mitogen-activated protein kinase (MAPK) pathway can also be involved in the broader cellular response to ACTH. bioscientifica.com

Transcription Factors: A primary chronic effect of ACTH is the transcriptional regulation of genes encoding steroidogenic enzymes. frontiersin.orgnih.gov PKA phosphorylates and activates several nuclear transcription factors that bind to the promoters of these genes. frontiersin.org Notable examples from preclinical studies include Steroidogenic Factor-1 (SF-1), Nur77 (also known as NGFI-B), and cAMP response element-binding protein (CREB). frontiersin.orgnih.gov These factors work in concert to increase the expression of enzymes like P450 side-chain cleavage (CYP11A1), 17α-hydroxylase (CYP17), and 21-hydroxylase (CYP21A1), which are essential for cortisol synthesis. frontiersin.org

Other Signaling Molecules: PKA phosphorylation is critical for both the acute and chronic responses to ACTH. In the acute response, PKA phosphorylates and activates the Steroidogenic Acute Regulatory (StAR) protein, which facilitates the rate-limiting step of cholesterol transport into the mitochondria. frontiersin.orgnih.gov Additionally, the pathway regulates other signaling proteins, such as the zinc-finger protein TIS11b (ZFP36L1), which is involved in the post-transcriptional regulation of mRNA stability for certain genes. genome.jp

Table 2: Key Downstream Molecules Modulated by Adrenocorticotropin-Induced Signaling

| Molecule Type | Specific Molecule | Primary Function in Response to ACTH |

| Protein Kinase | Protein Kinase A (PKA) | Primary effector of cAMP; phosphorylates numerous downstream targets. frontiersin.orgnih.gov |

| Regulatory Protein | Steroidogenic Acute Regulatory (StAR) Protein | Mediates acute response by transporting cholesterol to mitochondria. frontiersin.orgnih.gov |

| Transcription Factor | Steroidogenic Factor-1 (SF-1) | Regulates transcription of multiple steroidogenic enzyme genes (e.g., CYP11A1, CYP17). frontiersin.org |

| Transcription Factor | Nur77 (NGFI-B) | Mediates ACTH-dependent activation of genes encoding steroidogenic enzymes. frontiersin.org |

| Transcription Factor | cAMP Response Element-Binding Protein (CREB) | A key transcription factor activated by the cAMP pathway. frontiersin.org |

| RNA-Binding Protein | TIS11b (ZFP36L1) | A zinc-finger protein involved in regulating mRNA stability, itself regulated by PKA. genome.jp |

Comparative Analysis of Signaling Efficacy with Adrenocorticotropin

Adrenocorticotropin (ACTH) primarily exerts its effects by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells. wikipedia.org This interaction initiates a signaling cascade, predominantly through the activation of adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) and the subsequent activation of protein kinase A (PKA). wikipedia.orgfrontiersin.org This pathway stimulates both the acute release and long-term synthesis of corticosteroids, such as cortisol. wikipedia.orgfrontiersin.org

The formulation of adrenocorticotropin with zinc creates a complex, often referred to as a depot or long-acting preparation, which modifies its pharmacodynamic profile compared to non-complexed ACTH. hres.ca Preclinical and clinical studies comparing synthetic ACTH (tetracosactide or cosyntropin) with its zinc-complexed counterparts reveal significant differences in signaling efficacy, primarily manifested as a altered magnitude and duration of steroidogenesis.

A study comparing repository corticotropin (B344483) injection (RCI) with a synthetic ACTH1-24 depot preparation complexed with zinc found that RCI induced a significantly lower endogenous cortisol response. nih.gov Despite higher plasma concentrations of the ACTH marker for RCI, the mean peak baseline-corrected serum total cortisol and plasma free cortisol concentrations were approximately two-fold lower after RCI administration compared to the synthetic ACTH1-24 zinc depot. nih.gov After two doses, the RCI formulation induced an estimated four-fold lower steroidogenic exposure and a five-fold lower free cortisol exposure than the synthetic ACTH1-24 zinc depot. nih.gov These findings suggest that different ACTH formulations, even those containing zinc, are not interchangeable and possess distinct pharmacodynamic properties and functional activity at the MC2R. nih.gov

Another preclinical study in rats compared the effects of Synacthen (a synthetic ACTH) with Duracton, a long-acting ACTH-zinc preparation. The results showed that Synacthen produced a more potent stimulation of plasma corticosterone (B1669441) levels (a 25.9-fold increase) compared to the maximal 5.6-fold increase observed with the Duracton (zinc) preparation after two days of treatment. nih.gov This suggests a difference in the intensity of the signaling cascade activation, with the zinc complex providing a more moderate but sustained response. The prolonged action of the zinc complex is attributed to its slower absorption from the injection site. hres.caspringermedizin.de

Table 1: Comparative Cortisol Response to Different ACTH Formulations

Data synthesized from a study comparing Repository Corticotropin Injection (RCI) and Synthetic ACTH1-24 Depot (complexed with zinc) in healthy subjects. nih.gov

| Parameter | Repository Corticotropin Injection (RCI) | Synthetic ACTH1-24 Depot (Zinc Complex) | Reference |

|---|---|---|---|

| Mean Peak Baseline-Corrected Serum Total Cortisol | ~2-fold lower | Higher | nih.gov |

| Mean Peak Baseline-Corrected Plasma Free Cortisol | ~2-fold lower | Higher | nih.gov |

| Estimated Steroidogenic Exposure (after 2 doses) | ~4-fold lower | Higher | nih.gov |

| Free Cortisol Exposure (after 2 doses) | ~5-fold lower | Higher | nih.gov |

Enzymatic Degradation and Stability in Biological Systems (In Vitro)

Adrenocorticotropin is a polypeptide hormone that is notoriously unstable in biological fluids due to its susceptibility to enzymatic degradation. nih.govresearchgate.netnih.gov In vitro studies have shown that ACTH in blood or plasma samples degrades over time, a process influenced by temperature and the time elapsed before centrifugation and analysis. nih.govresearchgate.net This instability is primarily caused by proteolytic degradation from various peptidases present in blood and tissues. researchgate.netnih.gov The process involves the cleavage of the 39-amino acid peptide into smaller, inactive fragments. wikipedia.orgnih.gov Key enzymes involved in this breakdown include carboxypeptidases and trypsin-like endopeptidases, which cleave ACTH at specific sites. nih.gov This inherent instability necessitates strategies to protect the peptide from rapid degradation to ensure therapeutic efficacy. researchgate.netchl.co.nz

Resistance to Proteolytic Cleavage in Plasma and Tissue Homogenates (In Vitro)

The complexation of adrenocorticotropin with zinc serves as a primary strategy to enhance its stability and confer resistance to rapid proteolytic cleavage. Formulations like tetracosactide zinc injection are designed as long-acting depot preparations precisely because the zinc complex is absorbed more slowly and is less susceptible to immediate enzymatic attack compared to unbound ACTH. hres.caspringermedizin.de

In vitro studies on other peptides have demonstrated that the presence of zinc can significantly slow down hydrolytic and enzymatic degradation. mdpi.comuzh.ch For instance, research on the degradation of pure zinc in simulated gastric and intestinal fluids showed that enzymes like pepsin and pancreatin (B1164899) affected the degradation rate, indicating an interaction between the metal and the enzymes. nih.gov While direct in vitro degradation assays comparing ACTH and Adrenocorticotropin zinc in plasma homogenates are not detailed in the provided search results, the principle is well-established. The zinc-peptide complex physically and chemically protects the ACTH molecule, slowing its release from the administration site and its subsequent breakdown by proteases in circulation and tissues. springermedizin.de This results in a prolonged half-life and duration of action. hres.ca

Role of Zinc in Modulating Peptide Degradation Pathways

This structural stabilization is a key mechanism for modulating degradation. By binding to the peptide, zinc can induce conformational changes that make the proteolytic cleavage sites less accessible to degradative enzymes like peptidases. mdpi.com Research on neurodegeneration-related peptides has shown that coordination with zinc and copper ions significantly protects their backbones from hydrolytic degradation, preserving the entire amino acid sequence for extended periods in solution compared to the free peptides, which are rapidly fragmented. mdpi.com The metal ion coordination essentially shields the peptide bonds from enzymatic attack.

Furthermore, zinc can directly interact with certain enzymes. Zinc is a critical cofactor for over 300 enzymes, but it can also inhibit others. researchgate.net It is plausible that the local concentration of zinc released from the ACTH-zinc complex could modulate the activity of local proteases, further contributing to the enhanced stability of the hormone.

Table 2: Principles of Zinc-Mediated Peptide Stabilization

Summary of mechanisms by which zinc protects peptides from degradation based on in vitro studies of various peptides.

| Mechanism | Description | Reference |

|---|---|---|

| Structural Stabilization | Zinc ions form strong coordination bonds with specific amino acid residues (e.g., histidine), stabilizing the peptide's three-dimensional structure. | mdpi.com |

| Steric Hindrance | The bound zinc ion and the resulting conformational change can physically block or hide enzymatic cleavage sites from proteases. | mdpi.com |

| Reduced Hydrolysis | The interaction of zinc ions with the peptide backbone minimizes the spontaneous hydrolysis of peptide bonds, preserving the full sequence for longer periods. | mdpi.com |

| Enzyme Modulation | Zinc ions can potentially inhibit the activity of local proteolytic enzymes that would otherwise degrade the peptide. | researchgate.net |

Biological Activities of Adrenocorticotropin Zinc in Preclinical Models

Adrenocorticotropic Activity in Animal Models

Adrenocorticotropin (ACTH) zinc, a long-acting formulation of ACTH, demonstrates significant adrenocorticotropic activity in various animal models. This activity is primarily characterized by its ability to stimulate the adrenal cortex to synthesize and secrete glucocorticoids. The principal glucocorticoid in rodents is corticosterone (B1669441). mdpi.com

In preclinical studies, the administration of ACTH formulations leads to a measurable increase in plasma corticosterone levels in rodents. nih.govnih.gov This response is a direct consequence of ACTH binding to the melanocortin 2 receptor (MC2R) on adrenal cortical cells, which initiates a signaling cascade that upregulates the activity of steroidogenic enzymes. nih.gov Studies in male rats have shown that stressors like foot shock or exposure to a novel environment increase plasma ACTH and corticosterone. nih.gov The regulation of this secretion is complex, with hormones such as androgens demonstrated to inhibit the HPA axis response to stress. nih.gov While direct studies isolating the effect of the zinc component on the magnitude of glucocorticoid secretion in vivo are limited, the fundamental action of the ACTH component in stimulating corticosterone release is a well-established principle in rodent models.

The formulation of adrenocorticotropin with zinc is designed to modify the pharmacokinetic and pharmacodynamic profile of the hormone, leading to a prolonged duration of action compared to native ACTH. A key finding indicates that the inclusion of zinc at a critical concentration can enhance the potency of ACTH by as much as two-fold compared to a control ACTH solution without zinc. This potentiation is accompanied by a prolonged physiological effect.

A study comparing repository corticotropin (B344483) injection (RCI), a complex mixture of ACTH analogs, with a synthetic ACTH1-24 depot complexed with zinc in healthy human subjects found that RCI induced a significantly lower endogenous cortisol response. nih.govresearchgate.net After two doses, RCI led to approximately 5-fold lower free cortisol exposure than the synthetic ACTH1-24 depot. researchgate.net This suggests that different formulations containing ACTH and zinc can have varying potencies and that the specific composition is a critical determinant of the resulting steroidogenic output.

Table 1: Comparative Glucocorticoid Response to Different ACTH Formulations

| Formulation | Key Characteristic | Relative Glucocorticoid (Cortisol) Exposure | Note |

|---|---|---|---|

| ACTH with Zinc (General Formulation) | Enhanced Potency | Up to 2.0x higher than ACTH alone | Based on patent data describing enhanced physiological effect. |

| Repository Corticotropin Injection (RCI) | Naturally sourced complex mixture | ~5-fold lower than synthetic ACTH1-24 depot | Observed in a human clinical study. researchgate.net |

| Synthetic ACTH1-24 Depot (with Zinc) | Synthetic peptide complexed with zinc | Higher steroidogenic output compared to RCI | Observed in a human clinical study. nih.govresearchgate.net |

Immunomodulatory Effects in Animal Models

Beyond its classical endocrine role, adrenocorticotropin and its formulations exhibit direct immunomodulatory effects that are independent of glucocorticoid secretion. These effects are mediated through the activation of melanocortin receptors (MCRs) present on various immune cells. frontiersin.org The zinc component may also contribute to these effects, as zinc itself is a crucial trace element for immune homeostasis. nih.gov

Preclinical studies in animal models of autoimmune diseases have demonstrated the therapeutic potential of ACTH formulations in mitigating inflammatory responses.

Arthritis: In a mouse model of collagen-induced arthritis (CIA), a repository corticotropin injection (RCI) was shown to have a significant, dose-dependent effect on attenuating joint swelling and reducing clinical scores of arthritis compared to a vehicle control. anipharmaceuticals.comanipharmaceuticals.com This demonstrates a direct anti-inflammatory effect on the clinical manifestations of the disease.

Encephalomyelitis: In the experimental autoimmune encephalomyelitis (EAE) model, which mimics multiple sclerosis, oral administration of ACTH attenuated the clinical severity of the disease. nih.govresearchgate.net Similarly, studies with oral zinc aspartate in the EAE model in SJL mice showed a reduction in both clinical and histopathological signs of the disease. nih.gov These findings suggest that both the ACTH and zinc components can independently contribute to the amelioration of CNS inflammation.

The immunomodulatory effects of adrenocorticotropin zinc are closely linked to its ability to alter the production of key cytokines and chemokines that drive inflammatory processes.

In the mouse collagen-induced arthritis model, treatment with RCI resulted in a reduction in the inflammatory cytokine response. anipharmaceuticals.comanipharmaceuticals.com In the EAE model, oral ACTH treatment led to decreased production of the pro-inflammatory cytokines Interleukin-17 (IL-17) and Interleukin-6 (IL-6). nih.govresearchgate.net Furthermore, oral zinc aspartate was shown to suppress the production of Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), Granulocyte-macrophage colony-stimulating factor (GM-CSF), and Interleukin-5 (IL-5) in stimulated mouse splenocytes. nih.gov In the context of experimental arthritis, pro-inflammatory cytokines such as IL-1β, IL-18, and IL-17 are known to play a pathogenic role. nih.govnih.gov The ability of ACTH and zinc formulations to suppress these key inflammatory mediators underscores their therapeutic potential in autoimmune disease models.

Table 2: Modulation of Cytokines by ACTH/Zinc Formulations in Preclinical Models

| Disease Model | Compound | Downregulated Cytokines | Upregulated/Other Effects | Reference |

|---|---|---|---|---|

| Collagen-Induced Arthritis (Mouse) | Repository Corticotropin Injection (RCI) | General inflammatory cytokines | Attenuated joint swelling | anipharmaceuticals.comanipharmaceuticals.com |

| Experimental Autoimmune Encephalomyelitis (Mouse) | Oral ACTH | IL-17, IL-6 | Increased T regulatory cells | nih.govresearchgate.net |

| Experimental Autoimmune Encephalomyelitis (Mouse) | Oral Zinc Aspartate | IFN-γ, TNF-α, GM-CSF, IL-5 | Reduced clinical and histopathological signs | nih.gov |

Effects on Immune Cell Populations and Function

Preclinical evidence detailing the specific effects of the compound Adrenocorticotropin zinc on immune cell populations is limited. However, the immunomodulatory effects can be inferred from the activities of its constituent parts: adrenocorticotropic hormone (ACTH) and zinc. The ACTH component, particularly in a long-acting formulation, primarily exerts its influence through the stimulation of glucocorticoid release, which is broadly immunosuppressive. Zinc, conversely, is an essential trace element crucial for the proper development and function of immune cells.

The administration of a zinc-linked ACTH preparation (Tetracosactrin depot) has been associated with lymphocyte activation in the context of adverse reactions, indicating a cell-mediated immune response to the polypeptide component of the molecule mdpi.com. This suggests that the ACTH moiety can be immunogenic in some contexts.

The broader effects of ACTH on the immune system are largely indirect, mediated by cortisol. Cortisol can induce apoptosis in precursor B and T cells, leading to reduced lymphopoiesis and thymic atrophy. It can also suppress the function of macrophages and other immune cells, thereby inhibiting both cellular and humoral immunity.

Zinc plays a multifaceted role in the immune system. It is essential for the normal development and function of cells mediating innate immunity, such as neutrophils and natural killer (NK) cells. Zinc deficiency adversely affects the growth and function of T and B lymphocytes. Specifically, zinc is required for T-cell maturation in the thymus and modulates the balance between T helper 1 (Th1) and T helper 2 (Th2) cell responses. Zinc supplementation has been shown to influence lymphocyte and eosinophil concentrations in animal models.

The table below summarizes the distinct, and sometimes opposing, effects of ACTH (via glucocorticoids) and zinc on key immune cell populations as observed in various preclinical and related studies.

| Immune Cell Type | Primary Effect of Sustained ACTH (via Glucocorticoids) | Primary Effect of Zinc |

|---|---|---|

| T Lymphocytes | Suppression of proliferation and function; induction of apoptosis in precursors. | Essential for maturation, differentiation, and function; modulates Th1/Th2 balance. |

| B Lymphocytes | Induction of apoptosis in precursors; suppression of antibody production. | Essential for development and antibody production. |

| Macrophages | Inhibition of phagocytosis, antigen presentation, and cytokine production. | Essential for phagocytosis, intracellular killing, and cytokine production. |

| Natural Killer (NK) Cells | Inhibition of cytotoxic activity. | Crucial for normal development and cytotoxic function. |

Neuroendocrine and Central Nervous System Effects in Animal Models

The Adrenocorticotropin zinc complex directly engages the Hypothalamic-Pituitary-Adrenal (HPA) axis due to its ACTH component. As a long-acting formulation, it provides a sustained stimulus to the adrenal cortex, leading to prolonged elevation of glucocorticoids (e.g., corticosterone in rats) nih.gov. This sustained adrenal stimulation overrides the normal physiological negative feedback mechanisms.

In preclinical models, administration of long-acting ACTH (such as ACTH depot) leads to significantly increased serum corticosterone levels nih.gov. This chronic elevation of glucocorticoids typically results in a compensatory downregulation of corticotropin-releasing hormone (CRH) from the hypothalamus and endogenous ACTH from the pituitary to curtail the now externally driven adrenal stimulation nih.gov. However, the continuous presence of the exogenous ACTH from the zinc complex maintains high glucocorticoid output.

The zinc component also has a modulatory role on the HPA axis. Studies in animal models have shown that zinc deficiency enhances the activity of the HPA axis, resulting in increased glucocorticoid secretion mdpi.comzoores.ac.cn. Conversely, some in vitro findings suggest that zinc can directly promote the secretion of ACTH from pituitary cells nih.gov. Therefore, the zinc in the compound could potentially modulate the release or action of the ACTH component. In adrenalectomized rat models, the inhibitory effects of ACTH on gonadotropins were absent, highlighting the central role of the adrenal-gland-mediated response nih.gov.

The table below summarizes key findings from preclinical studies on the effects of the components of Adrenocorticotropin zinc on HPA axis regulation.

| Component | Animal Model | Observed Effect on HPA Axis |

|---|---|---|

| Long-acting ACTH | Intact Male Rats | Increased serum corticosterone; decreased LH, FSH, and testosterone (B1683101) nih.gov. |

| Zinc Deficiency | Rats | Increased serum cortisol, decreased serum ACTH zoores.ac.cn. |

| Zinc | Pituitary Cell Line (AtT-20) | Promoted the secretion of ACTH within certain concentrations nih.gov. |

| Long-acting ACTH | Wild Red Squirrels | Impaired adrenal gland function (dampened response to capture stress) after short-term elevation of cortisol biorxiv.org. |

The neurobehavioral effects of Adrenocorticotropin zinc in preclinical models are primarily driven by the sustained HPA axis activation induced by the long-acting ACTH component. Chronic elevation of glucocorticoids is known to be a significant factor in mediating behavioral changes. Animal models of zinc deficiency, which also feature enhanced HPA axis activity, exhibit behavioral abnormalities such as increased depression-like behavior, anxiety, and aggression mdpi.comnih.gov. These findings suggest that the state of HPA hyper-stimulation is a critical link to behavioral endpoints.

Studies on ACTH and related peptides have shown direct effects on learning, memory, and grooming behavior in animals nih.gov. The sustained activity of Adrenocorticotropin zinc would be expected to produce more pronounced and lasting behavioral changes compared to acute ACTH administration. For instance, rats subjected to repeated corticosterone injections, mimicking the effect of sustained ACTH, show increased anxiety- and depression-like behaviors mdpi.com.

The zinc component may also directly influence behavior. Zinc deficiency is associated with emotional instability and impaired memory and learning in animal models nih.govresearchgate.net. Conversely, zinc supplementation has been shown to have antidepressant effects in preclinical studies, partly through the modulation of glutamatergic neurotransmission nih.gov. Therefore, the zinc within the Adrenocorticotropin zinc complex could potentially counteract some of the negative behavioral consequences of chronic glucocorticoid excess.

The neurochemical effects of Adrenocorticotropin zinc are linked to the actions of both ACTH/glucocorticoids and zinc on various neurotransmitter systems. The behavioral abnormalities induced by zinc deficiency and associated HPA axis enhancement are believed to be linked to disturbances in glutamatergic neurotransmission in the hippocampus mdpi.comnih.gov. Excess glucocorticoids can modify glutamate (B1630785) neurotransmission, potentially leading to excitotoxicity mdpi.com.

Zinc itself is a crucial modulator of synaptic activity. It is co-released with glutamate at many synapses and can modulate the activity of NMDA and AMPA receptors, key components of synaptic plasticity mdpi.comnih.gov. Synaptic zinc signaling plays a role in sensory processing and experience-dependent plasticity nih.gov. Therefore, the administration of Adrenocorticotropin zinc could alter the delicate balance of zinc homeostasis in the brain, impacting neural plasticity.

Furthermore, both ACTH-related peptides and zinc influence other neurotransmitter systems. ACTH can alter the turnover of various neurotransmitters nih.gov. Zinc has been shown to modulate dopaminergic, serotonergic, and GABAergic systems, among others mdpi.comnih.gov. The interplay of these effects would determine the ultimate impact of Adrenocorticotropin zinc on brain chemistry and function.

Other Systemic Biological Effects in Preclinical Models (e.g., Metabolic, Cardiovascular)

The systemic effects of Adrenocorticotropin zinc are anticipated to reflect the metabolic and cardiovascular consequences of both chronic adrenal stimulation and altered zinc balance. The ACTH-induced elevation of glucocorticoids has profound metabolic effects, including hyperglycemia, protein catabolism, and lipolysis nih.gov. Studies have linked activation of the HPA axis to metabolic disturbances and insulin (B600854) resistance mdpi.com.

The role of zinc in metabolic and cardiovascular health is complex. Epidemiological studies have suggested that low plasma zinc levels may increase the risk of cardiovascular diseases mdpi.com. In animal models, zinc supplementation has shown protective effects against cadmium-induced vascular toxicity, suggesting a beneficial influence on the cardiovascular system through antioxidative and anti-inflammatory properties mdpi.com. However, other studies have reported that increased animal zinc intake was associated with higher cardiovascular and metabolic risks in certain populations, indicating that the effects of zinc are dose- and context-dependent nih.gov. Zinc has also been shown to play a role in cardiac contractility mdpi.com. Given these findings, Adrenocorticotropin zinc could have complex, potentially conflicting, effects on metabolic and cardiovascular parameters, driven by the catabolic state induced by glucocorticoids and the direct actions of zinc on vascular and cardiac tissues.

Pharmacokinetics and Biodistribution of Adrenocorticotropin Zinc Preclinical Focus

Absorption and Systemic Release Kinetics in Animal Models

The primary pharmacokinetic feature of Adrenocorticotropin zinc is its sustained-release profile following parenteral administration. This is achieved by creating a depot at the injection site from which the active ACTH is gradually absorbed into the systemic circulation.

The prolonged release of ACTH from an Adrenocorticotropin zinc formulation is attributed to the physicochemical properties of the complex. In a preparation like Synacthen® Depot (a synthetic ACTH analogue, tetracosactide, as a zinc complex), the active substance is present as a tetracosactide/zinc complex that is insoluble in water. hres.ca For every 1 mg of tetracosactide, the formulation contains approximately 2.5 mg of zinc. hres.ca This formulation is a suspension of zinc salts onto which the tetracosactide is precipitated. hres.ca

Upon injection, this insoluble complex forms a depot. The slow dissociation of this complex at the injection site is the rate-limiting step for the absorption of ACTH. While the precise molecular mechanisms of zinc dissociation in the interstitial fluid are not extensively detailed in preclinical studies, it is understood that the physiological environment, including local pH and the presence of chelating substances, likely facilitates the gradual dissolution of the zinc phosphate (B84403) and dissociation of the ACTH-zinc complex. This allows the freed ACTH to be absorbed into the local vasculature. This pharmaceutical design prevents the rapid breakdown of the active substance by tissue enzymes at the site of injection. hres.ca

Direct pharmacokinetic data, such as plasma concentration-time curves and bioavailability of Adrenocorticotropin zinc in rodents, are not extensively reported in the available literature. Most preclinical studies have focused on the pharmacodynamic effects, such as corticosteroid production, as a surrogate measure of ACTH activity.

In a study involving adult Long Evans female rats, the administration of a long-acting ACTH preparation (Duracton) resulted in a sustained elevation of plasma aldosterone and corticosterone (B1669441) levels. nih.gov While this demonstrates a prolonged biological effect indicative of sustained ACTH release, it does not provide direct measurements of plasma ACTH concentrations.

Another study in rats infected with Trypanosoma brucei brucei showed that plasma ACTH concentrations rose steadily for the first three weeks post-infection before declining. nih.gov While not involving an exogenous Adrenocorticotropin zinc formulation, this study highlights the dynamics of endogenous ACTH levels in rats. In healthy control rats, the plasma ACTH concentration remained stable at approximately 12.00 ± 0.10 pg/ml. nih.gov

The following table summarizes the observed endogenous plasma ACTH concentrations in rats from a study, which can serve as a baseline for understanding ACTH levels.

| Animal Model | Condition | Mean Plasma ACTH Concentration (pg/ml) |

| Rat | Control | 11.95 ± 0.10 to 12.00 ± 0.10 |

| Rat | T.b. brucei infected (pre-infection) | 11.90 ± 0.10 to 12.00 ± 0.15 |

| Rat | T.b. brucei infected (peak at 3 weeks) | 27.35 ± 0.10 |

| Rat | T.b. brucei infected (end of study) | 22.8 ± 0.35 |

Data from a study on Trypanosoma brucei brucei infection in rats, not an administration of Adrenocorticotropin zinc. nih.gov

It is important to note that the lack of direct pharmacokinetic data for Adrenocorticotropin zinc in rodents necessitates reliance on pharmacodynamic outcomes to infer its prolonged release characteristics.

The intended route of administration for Adrenocorticotropin zinc is typically intramuscular or subcutaneous injection to form a depot. The product monograph for Synacthen® Depot specifies that the adsorption of tetracosactide to zinc hydroxide (B78521) ensures sustained release from the intramuscular injection site. hres.ca

Preclinical studies on the subcutaneous absorption of aqueous suspensions of practically water-insoluble drugs in rats have shown that the absorption rate is influenced by factors such as particle size. nih.gov A smaller particle size generally leads to a faster absorption rate. nih.gov While this study did not specifically use Adrenocorticotropin zinc, the principles are applicable to suspension-based depot formulations. The absorption kinetics from a subcutaneous depot can be influenced by the local blood flow and the physicochemical properties of the drug and the formulation.

Distribution to Target Tissues and Organs in Animal Models

Following its release from the depot site and absorption into the systemic circulation, ACTH is distributed to various tissues and organs. The primary target organ for ACTH is the adrenal cortex.

Specific studies detailing the quantitative tissue distribution and accumulation of ACTH following the administration of an Adrenocorticotropin zinc formulation in animal models are limited. However, the distribution of zinc, a component of the formulation, has been studied. Following oral administration of zinc oxide nanoparticles to rats, zinc was mainly distributed to the liver, lung, and kidney. nih.gov

The pharmacodynamic effects of long-acting ACTH preparations suggest significant uptake by the adrenal glands. In hypophysectomised rats, long-term administration of Synacthen® Depot leads to a dose-dependent increase in the weight of the adrenals, indicating a trophic effect of the sustained ACTH levels on this target organ. hres.ca

The table below shows the zinc concentration in various tissues of rats after oral administration of zinc oxide nanoparticles, which may provide some insight into the distribution of the zinc component of Adrenocorticotropin zinc.

| Organ | Zinc Concentration (µg/g of tissue) |

| Liver | Significantly elevated |

| Lung | Significantly elevated |

| Kidney | Significantly elevated |

| Spleen | Not significantly different from control |

| Brain | Not significantly different from control |

| Testis/Ovary | Not significantly different from control |

Data from a study on zinc oxide nanoparticles in rats. nih.gov

The ability of ACTH to cross the blood-brain barrier (BBB) is a subject of interest due to its known central nervous system effects. Preclinical studies have investigated the penetration of ACTH and its analogues into the brain.

A study in rats using a tritiated synthetic ACTH(4-10) analogue demonstrated that this peptide fragment can penetrate into brain tissues. nih.gov The amount detected in the brain was small, not exceeding 0.01% of the injected dose. nih.gov The brain-to-blood ratio of the peptide was significantly higher than that of albumin, suggesting a mechanism beyond simple vascular space distribution, possibly diffusion through the vascular epithelium of brain capillaries. nih.gov

It is important to note that this study used a small fragment of the ACTH molecule, and the permeability of the full-length ACTH released from an Adrenocorticotropin zinc complex may differ. The complex itself is not expected to cross the BBB; rather, the released ACTH would be the species potentially capable of such transport.

Metabolism and Excretion Pathways in Animal Models

Identification of Metabolites

Direct metabolic studies identifying specific metabolites of the intact Adrenocorticotropin zinc complex are not extensively detailed in the available preclinical literature. However, the metabolic fate can be inferred from the individual metabolism of ACTH and zinc.

Adrenocorticotropic Hormone (ACTH): As a polypeptide hormone, ACTH is expected to be metabolized through proteolytic degradation into smaller, inactive peptide fragments and constituent amino acids. This process is a general pathway for peptide hormones and is initiated by peptidases in the blood and tissues, particularly in the liver and kidneys.

Zinc: The zinc component of the compound enters the body's zinc pool and is subject to homeostatic regulation. Zinc itself is an element and is not metabolized in the traditional sense of biotransformation. However, it is incorporated into various metalloproteins and enzymes, such as metallothionein, which plays a crucial role in zinc storage and transport. animine.eunih.gov Studies in rats have shown that glucocorticoids, whose secretion is stimulated by ACTH, can influence zinc metabolism by inducing the synthesis of hepatic metallothionein.

Renal and Hepatic Clearance Mechanisms

The clearance of Adrenocorticotropin zinc from the body involves both renal and hepatic pathways, which are primarily responsible for the excretion of the ACTH and zinc components.

Renal Clearance: The kidneys play a significant role in the clearance of both zinc and the metabolic products of ACTH.

Zinc Excretion: Studies in dogs have demonstrated that the nephron is capable of both proximal secretion and distal reabsorption of zinc. nih.gov Urinary zinc excretion can be influenced by various factors. For instance, cysteine infusion in dogs has been shown to increase urinary zinc excretion significantly, indicating a mechanism for net tubular zinc secretion. nih.gov In lactating cows, urinary zinc concentrations were not found to be dependent on the zinc supply, suggesting a tightly regulated excretion process. nih.gov

The following table summarizes findings from a study on renal zinc handling in dogs, illustrating the dynamic nature of zinc clearance by the kidneys.

| Experimental Condition | Effect on Zinc Clearance | Implied Renal Mechanism |

| Mannitol Infusion | No significant change in Zn clearance | Baseline filtration and reabsorption |

| ZnSO4 Infusion | Increased net Zn reabsorption | Enhanced distal nephron reabsorption |

| Cysteine Infusion | 86-fold increase in urinary Zn excretion | Net tubular Zn secretion in the proximal tubule |

Data derived from studies in anesthetized dogs. nih.gov

Hepatic Clearance: The liver is central to the metabolism of ACTH and the regulation of zinc homeostasis.

ACTH Metabolism: The liver is a primary site for the degradation of peptide hormones like ACTH by various peptidases.

Zinc Metabolism and Excretion: The liver is a key organ in zinc metabolism, with evidence suggesting that carbohydrate-active steroids can promote the internalization of zinc into liver cells. nih.govsci-hub.box Zinc is also excreted through the feces, which represents a major pathway for elimination. In calves, fecal zinc concentrations were significantly reduced during periods of zinc depletion and reflected the dietary zinc supply during repletion. nih.gov Studies in zinc-deficient and normal calves showed that endogenously excreted zinc is a significant route of elimination. nih.gov

The table below illustrates the fecal excretion of zinc in lactating cows under varying dietary zinc levels, highlighting the role of gastrointestinal excretion in zinc homeostasis.

| Dietary Zinc Level (mg/kg of diet) | Fecal Zinc Excretion (% of dietary intake) |

| 6 | 42% |

| 54 | 56% |

| up to 436 | up to 60% |

| 19 weeks of depletion | 25% |

Data from a study in lactating cows receiving a semisynthetic diet. nih.gov

Analytical and Biotechnological Considerations for Adrenocorticotropin Zinc Research

Advanced Analytical Methodologies for Characterization

The comprehensive characterization of Adrenocorticotropin zinc, a complex of the peptide hormone Adrenocorticotropin (ACTH) and zinc ions, is crucial for understanding its structure-activity relationship and ensuring its quality for research purposes. A suite of advanced analytical methodologies is employed to determine its identity, purity, structure, and biological activity.

Chromatographic Techniques for Purity and Identity (e.g., HPLC-UV/MS, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors is a cornerstone for assessing the purity and confirming the identity of Adrenocorticotropin zinc.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is the most common chromatographic mode used for the analysis of peptides like ACTH. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA).

A typical HPLC method for ACTH analysis would involve a gradient elution, where the concentration of the organic solvent is gradually increased to elute the peptide. The purity of the Adrenocorticotropin peptide in the complex is determined by integrating the peak area of the main component and any impurities detected by the UV detector, usually at a wavelength of 214 or 280 nm.

Mass Spectrometry (MS) Coupling:

Coupling HPLC to a mass spectrometer provides unequivocal identification of the peptide. Electrospray ionization (ESI) is a soft ionization technique well-suited for large molecules like peptides, generating multiply charged ions. The mass-to-charge ratio (m/z) of these ions is then measured by the mass analyzer.

HPLC-UV/MS: This setup allows for the simultaneous acquisition of UV chromatograms for quantification and mass spectra for identity confirmation. The mass spectrum of the main peak should correspond to the theoretical molecular weight of Adrenocorticotropin.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For more detailed structural confirmation and sequencing, tandem mass spectrometry is employed. In an LC-MS/MS experiment, a specific precursor ion (the molecular ion of ACTH) is selected, fragmented (e.g., through collision-induced dissociation), and the resulting product ions are analyzed. The fragmentation pattern provides sequence-specific information, confirming the primary structure of the Adrenocorticotropin peptide within the complex. This technique is also highly sensitive and can be used to identify and quantify low-level impurities and degradation products. nih.govmdpi.com

A hybrid immunoaffinity-LC-MS/MS method has been developed for the intact measurement of ACTH(1-24) in human plasma, demonstrating the high sensitivity and selectivity of this technique for ACTH and its analogues. nih.gov

Table 1: Representative HPLC and MS Parameters for ACTH Analysis

| Parameter | Typical Conditions |

| HPLC Column | C18, 2.1 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-60% B over 30 minutes |

| Flow Rate | 0.2 mL/min |

| UV Detection | 214 nm, 280 nm |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |

| Scan Range (m/z) | 300-2000 |

Spectroscopic Methods for Structure and Complexation (e.g., Circular Dichroism, NMR, ICP-MS for Zinc)

Spectroscopic techniques are indispensable for elucidating the secondary and tertiary structure of the Adrenocorticotropin peptide and for characterizing its interaction with zinc.

Circular Dichroism (CD) Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides high-resolution structural information about peptides and their complexes in solution. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to assign the proton resonances of the Adrenocorticotropin peptide and to determine through-bond and through-space connectivities between amino acid residues.

When zinc is introduced, changes in the chemical shifts and line broadening of specific amino acid residue signals can identify the zinc-binding sites on the peptide. For example, the imidazole (B134444) rings of histidine residues are common zinc-binding ligands in proteins and peptides. nih.govresearchgate.net 67Zn NMR, although challenging due to the low natural abundance and quadrupolar nature of the 67Zn nucleus, can provide direct information about the coordination environment of the zinc ion. uoc.grhuji.ac.il

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS):

ICP-MS is an elemental analysis technique with exceptional sensitivity and accuracy, making it ideal for the precise quantification of zinc in the Adrenocorticotropin zinc complex. vitas.no The sample is introduced into an argon plasma, which atomizes and ionizes the zinc. The zinc ions are then passed into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected. This allows for the determination of the stoichiometry of the zinc-peptide complex and ensures the correct zinc content in the preparation. nih.govnih.gov ICP-MS is a widely adopted method for ensuring regulatory compliance in drug formulations containing trace metals. vitas.no

Table 2: Application of Spectroscopic Methods to Adrenocorticotropin Zinc Analysis

| Technique | Information Obtained | Key Findings/Applications |

| Circular Dichroism (CD) | Secondary structure of the peptide | Detects conformational changes upon zinc binding. |

| NMR Spectroscopy | 3D structure, zinc-binding sites | Identifies specific amino acid residues involved in zinc coordination. nih.gov |

| ICP-MS | Elemental composition (Zinc content) | Quantifies the amount of zinc in the complex, determining stoichiometry. vitas.no |

Electrophoretic and Immunological Assays for Biological Activity (in vitro)

To ensure that the Adrenocorticotropin zinc complex is biologically active, in vitro assays that measure its ability to interact with its target receptor and elicit a cellular response are necessary.

Electrophoretic Mobility Shift Assay (EMSA):

While traditionally used for studying protein-DNA interactions, the principle of EMSA can be adapted to investigate the binding of Adrenocorticotropin zinc to its receptor or a receptor fragment. nih.govnih.gov This assay is based on the principle that a protein-ligand complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free ligand. If a labeled version of the Adrenocorticotropin zinc complex can be shown to bind to its receptor, a shift in its electrophoretic mobility would be observed. This would provide evidence of its ability to engage its biological target.

Immunological Assays:

Immunological assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are commonly used to quantify ACTH. These assays utilize antibodies that specifically recognize and bind to the Adrenocorticotropin peptide. To assess the biological activity of Adrenocorticotropin zinc, a cell-based bioassay is more informative.

Cell-Based Bioassays: These assays use a cell line that expresses the Adrenocorticotropin receptor (melanocortin 2 receptor, MC2R). The biological activity of the Adrenocorticotropin zinc complex is determined by measuring a downstream cellular response upon stimulation. A common endpoint is the production of cyclic AMP (cAMP), a second messenger in the ACTH signaling pathway. The amount of cAMP produced is proportional to the biological activity of the Adrenocorticotropin zinc. The activity of the complex can be compared to a reference standard of known potency. nih.gov In vitro bioactivity of zinc-containing compounds has also been assessed by observing cellular responses such as cell adhesion and proliferation. nih.govresearchgate.netnih.gov

Development and Optimization of Adrenocorticotropin Zinc Formulations for Research Purposes

The development of stable and effective formulations of Adrenocorticotropin zinc is critical for obtaining reliable and reproducible results in research settings. This involves careful consideration of excipients and manufacturing processes to ensure the stability of the complex and to control its release kinetics.

Strategies for Controlling Release Kinetics in Experimental Systems

For certain in vitro experimental setups, it may be desirable to control the release of Adrenocorticotropin zinc over time to mimic a more physiological exposure.

Hydrogels: Incorporating the Adrenocorticotropin zinc complex into a biocompatible hydrogel can provide a sustained release profile. The release rate can be modulated by altering the properties of the hydrogel, such as its cross-linking density and degradation rate.

Microparticles: Encapsulating Adrenocorticotropin zinc in biodegradable microparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), is another common approach for achieving controlled release. The release of the complex is governed by the degradation of the polymer matrix.

Zinc Phosphate (B84403) or Hydroxide (B78521) Precipitates: The formation of a sparingly soluble precipitate of Adrenocorticotropin with zinc phosphate or zinc hydroxide can also be used to prolong its release. The dissolution of this precipitate in the experimental medium will slowly release the active complex.

The choice of a controlled-release strategy will depend on the specific requirements of the in vitro experimental system, including the desired duration of release and the compatibility of the formulation components with the cells or tissues being studied.

Biotechnological Production and Purification of Adrenocorticotropin for Zinc Complexation

The generation of high-quality Adrenocorticotropin (ACTH) is a critical prerequisite for the synthesis and subsequent research of Adrenocorticotropin zinc. Historically, ACTH was derived from the pituitary glands of animals, a method fraught with potential for contamination and batch-to-batch variability. Modern biotechnological approaches, primarily through recombinant DNA technology, offer a more controlled, scalable, and safer alternative for producing ACTH suitable for complexation with zinc.

Recombinant Expression Systems and Purification Strategies

The production of recombinant ACTH has been successfully demonstrated in various expression systems, with Escherichia coli (E. coli) being a commonly utilized host due to its rapid growth, well-understood genetics, and cost-effectiveness.

Recombinant Expression in E. coli

A prevalent strategy for expressing ACTH in E. coli involves the use of a fusion protein system to enhance stability and facilitate purification. One such approach utilizes the Small Ubiquitin-like Modifier (SUMO) as a fusion tag. The gene encoding for ACTH is cloned into an expression vector containing the SUMO tag, and this construct is then introduced into a suitable E. coli strain.

Induction of protein expression is typically achieved by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to the culture medium. Optimal expression conditions, such as temperature and induction time, are crucial for maximizing the yield of the soluble fusion protein. For instance, induction at a lower temperature, such as 25°C for 8 hours, has been shown to be effective. biopharminternational.comnih.gov

Purification of Recombinant ACTH

Following expression, a multi-step purification process is employed to isolate ACTH from host cell proteins and other contaminants. A typical purification workflow is outlined below:

Cell Lysis and Extraction: The E. coli cells are harvested and lysed to release the intracellular contents, including the SUMO-ACTH fusion protein.

Initial Chromatography: The clarified cell lysate is subjected to an initial purification step, often involving anion exchange chromatography. This separates the fusion protein from other cellular components based on charge. biopharminternational.comnih.gov

Fusion Tag Cleavage: The SUMO tag is then cleaved from the ACTH peptide using a specific protease, such as ubiquitin-like protease 1 (ULP1). This step is critical for obtaining the native ACTH sequence. biopharminternational.comnih.gov

Final Polishing: Cation exchange chromatography is then employed to separate the cleaved ACTH from the SUMO tag and the protease. biopharminternational.comnih.gov This step further purifies the ACTH to a high degree.

The purity of the final ACTH product is assessed using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). The molecular mass of the purified recombinant ACTH can be confirmed by mass spectrometry. biopharminternational.comnih.gov

| Purification Step | Purpose | Typical Resin/Enzyme | Reference |

| Anion Exchange Chromatography | Capture of SUMO-ACTH fusion protein | Q Sepharose | biopharminternational.comnih.gov |

| Enzymatic Cleavage | Removal of SUMO fusion tag | Ubiquitin-like protease 1 (ULP1) | biopharminternational.comnih.gov |

| Cation Exchange Chromatography | Polishing of cleaved ACTH | SP Sepharose | biopharminternational.comnih.gov |

A study on the production of porcine ACTH in E. coli reported obtaining approximately 95.3 mg of recombinant ACTH with a purity of 94.2% from 286 mL of fermentation broth. biopharminternational.comnih.gov

Considerations for Large-Scale Research Material Generation

Scaling up the production of recombinant ACTH from laboratory to pilot or industrial scale for extensive research purposes presents a unique set of challenges and considerations.

Fermentation Scale-Up:

Transitioning from shake flasks to large-scale fermenters requires careful optimization of various parameters to maintain high cell density and protein expression levels. Key factors to consider include:

Dissolved Oxygen: Maintaining adequate oxygen supply is critical for cell growth and protein production.

pH Control: The pH of the culture medium must be tightly controlled to ensure optimal enzyme activity and cell viability.

Nutrient Feeding Strategy: A fed-batch approach is often employed in large-scale fermentation to provide a continuous supply of nutrients and prevent the accumulation of inhibitory byproducts.

Heat Removal: The metabolic activity of a high-density cell culture generates significant heat, which must be efficiently removed to maintain the optimal growth temperature.

Downstream Processing Challenges:

The purification process must also be scalable to handle the larger volumes of biomass and protein produced. Challenges in large-scale downstream processing include:

Increased Buffer and Reagent Consumption: The volume of buffers and other reagents required for chromatography increases significantly with scale.

Column Packing and Performance: Ensuring consistent packing and performance of large-scale chromatography columns is crucial for achieving reproducible purification results.

Quality Control and Consistency:

Ensuring the quality and consistency of the final ACTH product is paramount, especially when it is intended for zinc complexation studies. This includes:

Purity: The ACTH must be free from host cell proteins, endotoxins, and other contaminants that could interfere with zinc binding or subsequent biological assays.

Structural Integrity: The primary amino acid sequence and proper folding of the ACTH peptide must be maintained throughout the production and purification process.

Batch-to-Batch Consistency: Robust process controls and quality assurance measures are necessary to ensure that each batch of recombinant ACTH has a consistent purity, potency, and zinc-binding capacity.